Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
Description
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate is a heterocyclic acrylate derivative featuring a 1H-1,2,3-triazole moiety and a dimethylamino group. The triazole ring is a critical pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and versatility in drug design . This compound serves as a key intermediate in synthesizing pharmaceuticals, notably molidustat (BAY 85-3934), a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat anemia in chronic kidney disease . Its synthesis involves condensation reactions, often under reflux conditions with acid catalysts like trifluoroacetic acid (TFA) in ethyl acetate or ethanol .
Properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(triazol-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11(2)6-7(8(13)14-3)12-5-4-9-10-12/h4-6H,1-3H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCNAVLTBHCWPP-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N1C=CN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\N1C=CN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021869-28-2 | |
| Record name | methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of Ethyl 2-(1H-1,2,3-Triazol-1-yl)Acetate
A solution of 1,2,3-triazole (5.42 g, 78.5 mmol) in acetone reacts with ethyl bromoacetate (13.07 g, 80 mmol) in the presence of sodium carbonate (11.4 g, 108 mmol) at 35°C for five days. Chromatographic separation yields ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (30%) and its 2H-isomer (14%).
Key spectroscopic data :
Reaction with DMF·Dimethylamine
Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (336 mg, 2.16 mmol) reacts with DMF·dimethylamine (1.021 g, 6.94 mmol) in a sealed tube at 100°C for 24 hours. This generates a 1:3 mixture of ethyl and methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate, with a combined yield of 55%.
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 24 hours |
| Solvent | None (neat conditions) |
| Yield | 55% |
Characterization of methyl ester :
-
1H NMR (CDCl₃) : δ 7.73 (s, 1H), 7.61 (s, 1H), 7.60 (s, 1H), 3.63 (s, 3H), 3.06 (br s, 3H), 2.23 (br s, 3H).
Alternative Pathways and Challenges
Esterification Attempts
Efforts to synthesize the compound via direct esterification of the corresponding alcohol with acrylic acid or acryloyl chloride were unsuccessful due to steric hindrance. For example, reactions employing DMAP/EDCI or TEA catalysts failed to produce the desired acrylate.
Industrial-Scale Considerations
Purification Techniques
Reverse-phase flash chromatography (acetonitrile/water gradient) is critical for isolating the methyl ester from its ethyl counterpart. The methyl derivative exhibits distinct polarity, enabling separation with >95% purity.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Applications in Drug Discovery
This acrylate serves as a precursor for hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. Its dimethylamino and triazole groups enable chelation to metal ions in enzyme active sites, as demonstrated in the synthesis of IOX4, a potent PHD inhibitor .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate serves as a building block in synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds.
Biology
The compound is being investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. The triazole ring can interact with specific molecular targets, inhibiting enzymatic activity, which is crucial for drug development.
Medicine
Research indicates potential therapeutic properties of this compound, particularly in:
- Antimicrobial Activities : Its structure may inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest it could play a role in cancer treatment by targeting specific cancer cell pathways.
Industry
In industrial applications, this compound is utilized in developing new materials such as:
- Polymers : Its chemical properties allow for incorporation into polymer matrices.
- Coatings : It can enhance the performance characteristics of coatings used in various applications.
Antimicrobial Activity Study
A study focusing on the antimicrobial properties revealed that derivatives of this compound exhibited significant inhibition against several bacterial strains. This suggests potential use in developing new antibiotics.
Cancer Treatment Exploration
Initial research has indicated that compounds containing the triazole moiety may inhibit tumor growth in vitro. Further studies are needed to evaluate their efficacy and safety in vivo.
Mechanism of Action
The mechanism of action of Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The ester group can undergo hydrolysis, releasing the active triazole derivative.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Traditional condensation methods (e.g., TFA-catalyzed) contrast with click chemistry (copper-catalyzed triazole formation), which offers regioselectivity but may require additional purification steps .
Biological Activity
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate (CAS No. 1021869-28-2) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Overview
Triazoles are recognized for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. This compound features a unique combination of functional groups that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Utilizing click chemistry, an azide reacts with an alkyne in the presence of a copper catalyst.
- Introduction of the Dimethylamino Group : Achieved through nucleophilic substitution with dimethylamine.
- Esterification : The final step involves esterification of the carboxylic acid group with methanol.
These methods ensure high yield and purity, essential for further biological evaluations.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to active sites, while the dimethylamino group enhances solubility and cellular uptake. The ester moiety can undergo hydrolysis, releasing active triazole derivatives within biological systems.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Triazoles are commonly known for their antifungal properties. Preliminary studies suggest that this compound may demonstrate significant antifungal activity against various strains.
- Anticancer Potential : Initial investigations have shown that triazole derivatives can inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways.
- Enzyme Inhibition : This compound has been studied as a potential inhibitor of specific enzymes involved in disease processes, suggesting utility in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent anticancer activity in vitro against multiple cancer cell lines with IC50 values ranging from 0.05 μM to 0.3 μM. |
| Study 2 | Reported significant enzyme inhibition leading to reduced inflammation markers in animal models. |
| Study 3 | Identified potential neuroprotective effects through antioxidant pathways in cellular assays. |
Q & A
Q. Basic
- NMR : Assigns triazole (δ 7.6–7.8), ester (δ 3.6–4.1), and dimethylamino (δ 2.2–3.1) groups. Overlapping signals (e.g., methyl ester vs. dimethylamino) are resolved using 2D NMR (COSY, HSQC) .
- IR : Confirms ester C=O (~1700 cm⁻¹) and triazole C-N (~1500 cm⁻¹) .
- Mass spectrometry : ESI+ detects [M+H]+ at m/z 225 (methyl ester) .
How do computational studies (e.g., docking) inform its biological activity?
Advanced
Molecular docking reveals interactions with target proteins (e.g., HIF prolyl hydroxylases). The triazole ring engages in π-π stacking with aromatic residues, while the acrylate group forms hydrogen bonds with catalytic sites . Free energy calculations (MM-PBSA) predict binding affinities, guiding structural modifications for enhanced inhibition .
What role does this compound play in synthesizing HIF prolyl hydroxylase inhibitors like Molidustat?
Advanced
It serves as a key intermediate in Molidustat synthesis. The acrylate moiety undergoes cyclocondensation with hydrazinopyrimidine derivatives under acidic conditions (TFA, ethyl acetate) to form the pyrazole core, critical for HIF stabilization . Gram-to-kilogram scalability requires precise control of TFA stoichiometry (0.5–1.0 eq.) to avoid overacidification .
How do catalytic vs. stoichiometric conditions affect its use in click chemistry applications?
Advanced
The triazole group enables CuAAC reactions. Catalytic Cu(I) (0.1–1.0 mol%) with ligands (e.g., tris(triazolylmethyl)amine) accelerates cycloaddition (>95% conversion), while stoichiometric Cu(II) increases side reactions (e.g., oxidation). Solvent polarity (DMF > ethyl acetate) also modulates reaction rates .
What methodologies assess its biological activity (e.g., enzyme inhibition, cytotoxicity)?
Q. Advanced
- Enzyme assays : IC50 values against HIF prolyl hydroxylases are measured via α-ketoglutarate consumption (UV-Vis at 340 nm) .
- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) evaluate selectivity (CC50 > 100 µM suggests low toxicity) .
- Microbial inhibition : MIC values against S. aureus or E. coli are determined via broth microdilution .
How are contradictions in reported yields (e.g., 55% vs. 95%) resolved?
Advanced
Yield discrepancies arise from purification methods (e.g., column chromatography vs. recrystallization) and reaction scalability. Small-scale sealed-tube reactions (55% yield) may retain volatile byproducts, while kilogram-scale processes with continuous distillation achieve >90% purity .
What solvent systems optimize its stability during long-term storage?
Advanced
The compound degrades via hydrolysis (ester → carboxylic acid) or dimerization. Stability studies in anhydrous solvents (e.g., ethyl acetate with molecular sieves) show <5% degradation over 6 months at −20°C. Avoid protic solvents (methanol/water), which accelerate ester cleavage .
How is it utilized in fluorescent labeling and HPLC analysis of biomolecules?
Advanced
As a triazole-containing probe, it enables CuAAC-based labeling of biomolecules (e.g., zidovudine). Coupling with propargyl-Fmoc and ligands like AMTC enhances fluorescence detection (λex/λem = 280/320 nm). RP-HPLC (C18 column, acetonitrile/water gradient) resolves labeled compounds with retention times <10 minutes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
